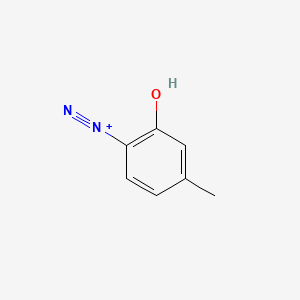
Benzenediazonium, 2-hydroxy-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 2-hydroxy-4-methyl- is an aromatic diazonium compound. It is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring, which also contains a hydroxyl group (-OH) at the second position and a methyl group (-CH₃) at the fourth position. This compound is notable for its reactivity and is commonly used in organic synthesis, particularly in the preparation of azo dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzenediazonium, 2-hydroxy-4-methyl- typically involves the diazotization of 2-hydroxy-4-methylaniline. The process includes the following steps:
Diazotization Reaction: 2-hydroxy-4-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Reaction Conditions: The reaction is carried out in an acidic medium to ensure the stability of the diazonium ion.
Industrial Production Methods: Industrial production of benzenediazonium, 2-hydroxy-4-methyl- follows similar principles but on a larger scale. The process is optimized for efficiency and safety, often involving continuous flow reactors to maintain precise control over reaction conditions and minimize the risk of decomposition.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenediazonium, 2-hydroxy-4-methyl- undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, and cyanides.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and copper(I) bromide. These reactions are typically carried out at low temperatures to prevent decomposition.
Coupling Reactions: These reactions often involve phenols or aromatic amines in alkaline conditions, with the diazonium salt added slowly to the reaction mixture.
Major Products:
Substitution Reactions: Products include iodobenzene, chlorobenzene, and bromobenzene.
Coupling Reactions: Products include azo dyes, which are used in various industrial applications.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 2-hydroxy-4-methyl- has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry for coloring fabrics.
Biology: Azo compounds derived from this diazonium salt are used as biological stains and indicators.
Medicine: Some azo dyes have been investigated for their potential use in pharmaceuticals, particularly as antimicrobial agents.
Industry: The compound is used in the production of pigments, inks, and other colorants.
Wirkmechanismus
The mechanism of action of benzenediazonium, 2-hydroxy-4-methyl- involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including:
Electrophilic Substitution: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted benzene derivatives.
Coupling Reactions: The diazonium ion couples with phenols or aromatic amines to form azo compounds, which are characterized by their vibrant colors.
Vergleich Mit ähnlichen Verbindungen
- Benzenediazonium chloride
- Benzenediazonium sulfate
- Benzenediazonium tetrafluoroborate
Comparison:
- Reactivity: Benzenediazonium, 2-hydroxy-4-methyl- is more reactive due to the presence of the hydroxyl and methyl groups, which can influence the stability and reactivity of the diazonium ion.
- Applications: While all diazonium compounds are used in organic synthesis, benzenediazonium, 2-hydroxy-4-methyl- is particularly valuable in the synthesis of azo dyes due to its specific reactivity profile.
Eigenschaften
CAS-Nummer |
87842-97-5 |
|---|---|
Molekularformel |
C7H7N2O+ |
Molekulargewicht |
135.14 g/mol |
IUPAC-Name |
2-hydroxy-4-methylbenzenediazonium |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-6(9-8)7(10)4-5/h2-4H,1H3/p+1 |
InChI-Schlüssel |
SZDLYXIQKRUKHY-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC(=C(C=C1)[N+]#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


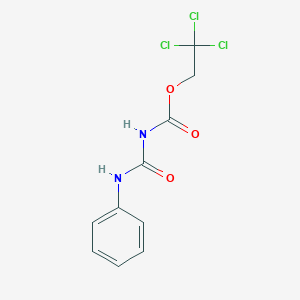
silane](/img/structure/B14395717.png)
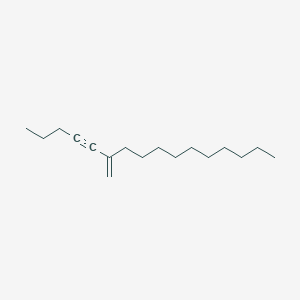
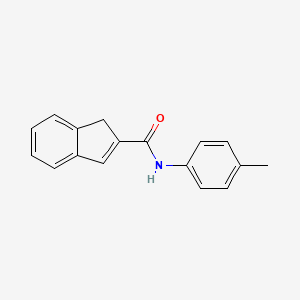
![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
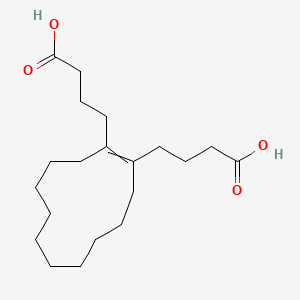
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
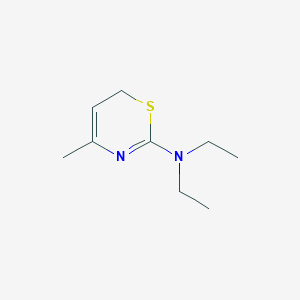
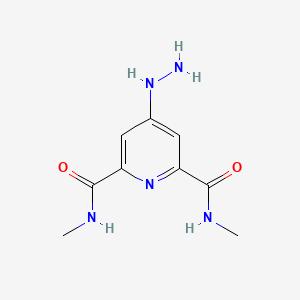
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
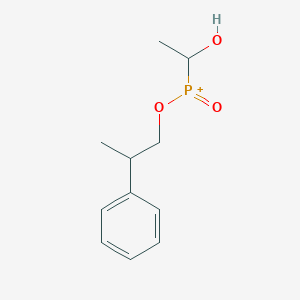
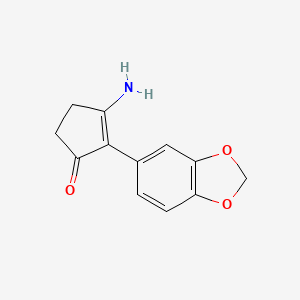
![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
